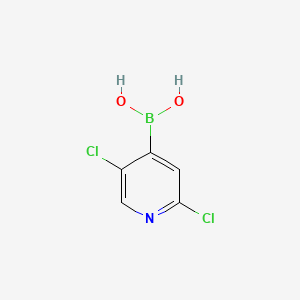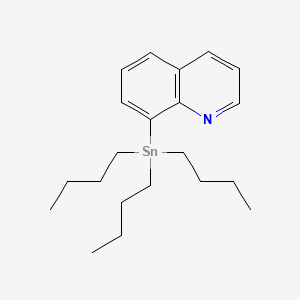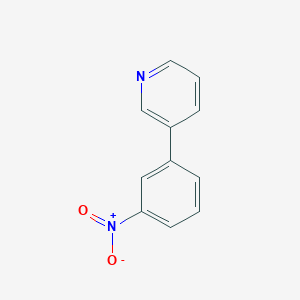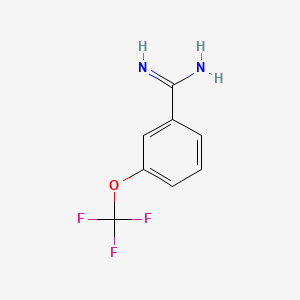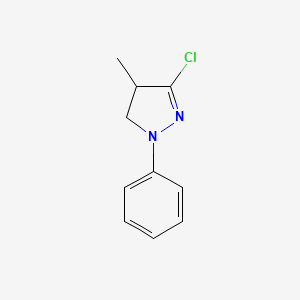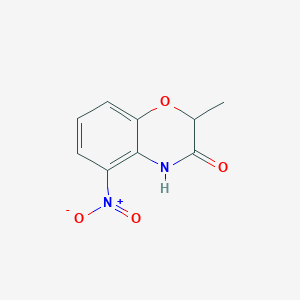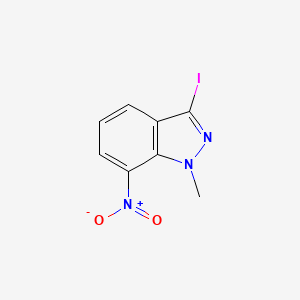
Dimethyl 3-hydroxyphthalate
Vue d'ensemble
Description
Dimethyl 3-hydroxyphthalate is a chemical compound with the molecular formula C10H10O5 and a molecular weight of 210.19 . It is a solid substance and is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of Dimethyl 3-hydroxyphthalate involves several steps. One method involves the hydroxylation reaction at the aromatic ring of phthalates, yielding mono- and dihydroxylated phthalates . Another method involves the Fenton reaction, which uses H2O2 and Fe(II) salts to treat polluted water .Molecular Structure Analysis
The InChI code for Dimethyl 3-hydroxyphthalate is1S/C10H10O5/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5,11H,1-2H3 . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
Dimethyl 3-hydroxyphthalate undergoes various chemical reactions. For instance, during the Fenton reaction, it decomposes directly by hydroxyl radicals . The hydroxylation reaction occurs at the aromatic ring of phthalates, yielding mono- and dihydroxylated phthalates .Physical And Chemical Properties Analysis
Dimethyl 3-hydroxyphthalate is a solid substance . It has a molecular weight of 210.19 .Applications De Recherche Scientifique
Photocatalytic Degradation Studies
Dimethyl 3-hydroxyphthalate is identified as a major intermediate product in the photocatalytic degradation of dimethyl phthalate (DMP) in aqueous TiO2 suspension under UV illumination. The presence of different electron acceptors like oxygen and ferrate significantly affects the degradation pathway and efficiency. In the TiO2-UV-O2 system, dimethyl 3-hydroxyphthalate is a primary intermediate, whereas in the TiO2-UV-Fe(VI) system, phthalic acid predominates. These findings suggest diverse reaction pathways in different photocatalytic systems, highlighting the role of dimethyl 3-hydroxyphthalate in environmental remediation processes (Yuan, Li, & Graham, 2008).
Synthesis and Chemical Reactions
Dimethyl 3-hydroxyphthalate can be synthesized through various chemical processes, such as the reaction of furans with dimethyl acetylenedicarboxylate followed by ring-opening aromatization. This synthesis is facilitated by catalysts like IrCl3 or FeCl3, demonstrating its importance in organic chemistry and potential applications in material science (Shinohara et al., 2011).
Environmental Impact and Degradation
The photochemical transformation of dimethyl phthalate, with dimethyl 3-hydroxyphthalate as an intermediate, is significant in understanding the environmental fate of such compounds. Studies using laser flash photolysis techniques reveal that the formation and subsequent reactions of intermediates like dimethyl 3-hydroxyphthalate are crucial in determining the secondary contaminants and their environmental impact (Lei et al., 2018).
Applications in Advanced Oxidation Processes
In the context of soil and water remediation, dimethyl3-hydroxyphthalate appears as an intermediate in the degradation of dimethyl phthalate by advanced oxidation processes. For instance, its formation and further breakdown in persulfate-mediated reactions at ambient temperature provide insights into effective strategies for treating contaminated soil and groundwater. The identification of such intermediates is crucial for understanding the pathways and efficiency of phthalate ester degradation, relevant for environmental clean-up applications (Wang, Deng, & Yang, 2014).
Role in Catalytic Ozonation
In studies exploring the catalytic ozonation of dimethyl phthalate using novel catalysts like Ce-substituted goethite, dimethyl 3-hydroxyphthalate has been identified as a significant intermediate. The degradation pathways involving this compound illustrate the potential of such catalytic processes in water treatment and the efficient removal of contaminants from aquatic environments (Bai, Wang, & Yang, 2017).
Mécanisme D'action
Target of Action
Dimethyl 3-hydroxyphthalate is a type of phthalate, which are known to be endocrine-disrupting chemicals . They can interfere with nuclear receptors in various neural structures involved in controlling brain functions . The primary targets of Dimethyl 3-hydroxyphthalate are these nuclear receptors.
Mode of Action
Phthalates, including Dimethyl 3-hydroxyphthalate, can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates are known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . The biodegradation of Dimethyl 3-hydroxyphthalate is initiated with two hydrolysis reactions that generate an intermediate, phthalic acid (PA), that is further biodegraded through a two-step di-oxygenation reaction .
Pharmacokinetics
It’s known that phthalates can only be removed or degraded slowly and insignificantly by non-biological processes such as hydrolysis and photodecomposition . Biodegradation using microorganisms could play a significant role .
Result of Action
The result of Dimethyl 3-hydroxyphthalate action is the potential induction of neurological disorders due to its interference with nuclear receptors in neural structures . The degradation of Dimethyl 3-hydroxyphthalate yields numerous transformation products such as hydroxylated phthalates .
Action Environment
The action of Dimethyl 3-hydroxyphthalate can be influenced by environmental factors. For instance, the Fenton reaction involving H2O2 and Fe (II) salts can be used to treat polluted water, during which pollutants are decomposed directly by hydroxyl radicals . Incomplete treatment of some organic pollutants might produce toxic transformation products .
Propriétés
IUPAC Name |
dimethyl 3-hydroxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGDDMMXPRJQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481212 | |
| Record name | dimethyl 3-hydroxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-hydroxyphthalate | |
CAS RN |
36669-02-0 | |
| Record name | dimethyl 3-hydroxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl 3-hydroxybenzene-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



